molecular formula C10H9BrN2 B8480236 3-bromo-N-methylquinolin-8-amine

3-bromo-N-methylquinolin-8-amine

Cat. No.: B8480236
M. Wt: 237.10 g/mol
InChI Key: FXGDBXHFVFSYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-methylquinolin-8-amine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-N-methylquinolin-8-amine

InChI

InChI=1S/C10H9BrN2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-6,12H,1H3

InChI Key

FXGDBXHFVFSYJL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=CC(=CN=C21)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A DMF (2 ml) solution containing 3-bromoquinolin-8-amine (223 mg), dimethyl sulfate (189 mg), potassium carbonate (415 mg), and sodium iodide (20 mg) were added to a tube and the tube was sealed, followed by stirring at 95° C. for 17 hours. The reaction solution was cooled to room temperature, ethyl acetate was added, an insoluble precipitate was removed, and the organic layer was washed with 1M hydrochloric acid, water, and saturated saline. Subsequently, the organic layer was dried over anhydrous sodium sulfate, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=0:1 to 1:1), and a yellow solid of 3-bromo-N-methylquinolin-8-amine (52 mg) was thus obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Two
Quantity
415 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.